molecular formula C12H12F3N3 B2369518 [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine CAS No. 1006449-98-4

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine

Cat. No.: B2369518
CAS No.: 1006449-98-4
M. Wt: 255.244
InChI Key: KSGCUSFWXKQJDS-UHFFFAOYSA-N
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Description

This compound consists of a 1-methylpyrazole ring linked via a methylene bridge to an amine group attached to a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-7-6-9(17-18)8-16-11-5-3-2-4-10(11)12(13,14)15/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGCUSFWXKQJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine typically involves the reaction of 1-methylpyrazole with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine can be achieved through various methods, including:

  • Reflux Methods : Traditional reflux techniques have been employed alongside microwave-assisted synthesis to enhance yields and reduce reaction times.
  • Catalytic Approaches : The use of catalysts such as copper triflate has been reported to facilitate the formation of pyrazole derivatives with high efficiency and selectivity .

Characterization techniques typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a scaffold for drug development. Pyrazole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The compound's structural features suggest potential effectiveness against a range of microbial pathogens .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with tailored properties for specific applications in coatings and adhesives.

Case Study 1: Anticancer Activity

A study demonstrated that a series of pyrazole derivatives, including those based on this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Organic Electronics

Research into the use of this compound in OLEDs showed that devices incorporating pyrazole derivatives displayed enhanced luminescent efficiency and stability compared to traditional materials. This advancement could lead to more efficient lighting solutions and displays .

Mechanism of Action

The mechanism by which [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name/ID Core Structure Modifications Key Features
Target Compound 1-Methylpyrazol-3-ylmethyl + 2-(trifluoromethyl)phenylamine Methyl linker, trifluoromethyl at phenyl 2-position, pyrazole N1-methylated
Ceapin-A9 () 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl + oxazole carboxamide Pyrazole 4-position substitution; oxazole-carboxamide tail
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine () Pyrazole 3-position trifluoromethylphenyl + 5-amine No methyl linker; direct phenyl-pyrazole attachment
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine () Ethylamine chain + 5-methyl-3-(trifluoromethyl)pyrazole Trifluoromethyl and methyl on pyrazole; ethylamine spacer
Benzimidazole derivatives () Benzimidazole + pyridinyl-imidazole + 4-trifluoromethylphenylamine Multi-ring system; kinase inhibitor motifs

Key Observations :

  • Positional Isomerism : The target compound’s trifluoromethyl group at the phenyl 2-position (ortho) contrasts with analogs like ’s 3-(trifluoromethyl)phenyl substitution (meta), altering electronic and steric profiles .
  • Linker Variability : The methylene bridge in the target compound distinguishes it from direct aryl-pyrazole attachments (e.g., ) or ethylamine spacers (), affecting conformational flexibility .
  • Heterocyclic Complexity : Benzimidazole-based analogs () exhibit higher molecular complexity and are typically designed for kinase inhibition, unlike the simpler pyrazole-amine scaffold .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound
Molecular Weight ~290 g/mol (estimated) 257.2 g/mol 207.2 g/mol
LogP (Lipophilicity) ~3.5 (high due to CF₃) ~2.8 ~2.1
Hydrogen Bond Acceptors 3 (pyrazole N, amine) 3 3
Solubility Moderate (DMSO-soluble) Low (polar aprotic solvents) High (amine enhances H₂O)

Analysis :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to non-CF₃ analogs.
  • The methyl linker reduces solubility relative to ethylamine-containing derivatives () .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: N1-methylation (target compound) reduces metabolic oxidation compared to non-methylated pyrazoles () .
  • Linker Effects : Methyl linkers (target) balance rigidity and flexibility, whereas ethylamine spacers () may enhance solubility but reduce potency .

Biological Activity

[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine, also known by its CAS number 1006449-98-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant research findings and data.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit notable antimicrobial activity. For instance, studies have shown that certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been explored extensively. A review highlighted that various pyrazole compounds exhibited significant cytotoxic effects against cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). For example, one study reported an IC50 value of 3.79 µM for a related pyrazole compound against the MCF7 cell line .

Case Study: Cytotoxicity Assessment

In a specific case study involving pyrazole derivatives, compounds were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . This underscores the importance of further investigating the biological mechanisms underlying these effects.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific enzymes or receptors within target cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods:

Method Reagents Yield
Nucleophilic substitution1-Methylpyrazole + Trifluoromethyl phenyl amineHigh
OxidationPotassium permanganateModerate
ReductionLithium aluminum hydrideHigh

Biological Activity Summary

The following table summarizes the biological activities reported for related pyrazole compounds:

Compound Activity IC50/Effective Concentration
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamideAntifungal>50% inhibition at 100 µg/mL
Pyrazole derivative ACytotoxicity (MCF7)IC50 = 3.79 µM
Pyrazole derivative BCytotoxicity (Hep-2)IC50 = 3.25 mg/mL

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